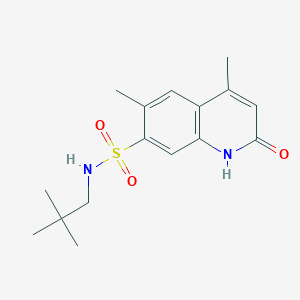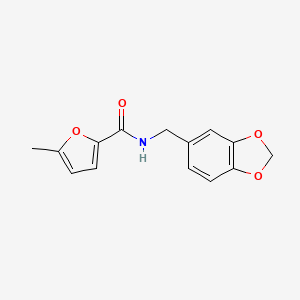
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile, also known as CMMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMMA is a member of the acrylonitrile family, which is known for its diverse range of biological activities. In
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been used as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to have antioxidant properties, which may protect against oxidative stress. In cancer cells, 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to induce cell death and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile also has a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. One area of interest is the development of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile-based therapeutics for the treatment of various diseases. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile and its potential toxicity.
Méthodes De Synthèse
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile can be synthesized through a simple reaction between 4-chlorobenzaldehyde and 4-methoxy-3-methylphenylacetonitrile in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-9-13(3-8-17(12)20-2)10-15(11-19)14-4-6-16(18)7-5-14/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNIDUFTMCKJHA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

